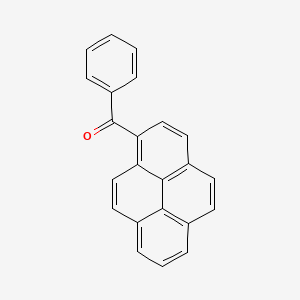

1-Benzoylpyrene

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl(pyren-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14O/c24-23(18-5-2-1-3-6-18)20-14-12-17-10-9-15-7-4-8-16-11-13-19(20)22(17)21(15)16/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGCOCPAQFSREBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 1 Benzoylpyrene

Intramolecular Cyclization Reactions

The presence of the benzoyl substituent on the pyrene (B120774) core provides a reactive site for intramolecular cyclization, leading to the formation of new ring systems.

Scholl Reactions and Cyclodehydrogenation Pathways

The Scholl reaction, an oxidative intramolecular aryl-aryl coupling, is a key transformation for 1-benzoylpyrene. This reaction typically employs a Lewis acid catalyst and an oxidizing agent to induce cyclodehydrogenation.

The intramolecular Scholl reaction of this compound exhibits notable regioselectivity. The cyclization can occur at two different positions on the pyrene nucleus, leading to the formation of two distinct products. rsc.orgnih.gov Studies have shown that the reaction yields both a six-membered ring product and a five-membered ring product. rsc.orgnih.gov The preferred formation of the five-membered ring product has been a subject of interest, as it was previously considered unexpected in Scholl reactions. rsc.orgnih.gov Density Functional Theory (DFT) calculations have been employed to understand the arenium–cation mechanism and the resulting regioselectivity of this reaction. rsc.orgnih.gov

The intramolecular Scholl reaction of this compound (1) results in the formation of two main products: 8H-dibenzo[def,qr]chrysen-8-one (2), which contains a newly formed six-membered ring, and 11H-indeno[2,1-a]pyren-11-one (3), which features a newly formed five-membered ring. rsc.orgnih.gov Experimental results indicate that these products are formed in a 1:2 ratio, respectively, highlighting a preference for the formation of the five-membered ring structure under the studied conditions. rsc.orgnih.gov The structures of these products have been confirmed using various spectroscopic methods, including 1H NMR, 13C NMR, and IR spectroscopy. rsc.orgnih.gov

| Reactant | Product Name | Ring System Formed | Product Ratio |

|---|---|---|---|

| This compound | 8H-dibenzo[def,qr]chrysen-8-one | Six-membered | 1 |

| 11H-indeno[2,1-a]pyren-11-one | Five-membered | 2 |

The observed product distribution in the Scholl reaction of this compound, with the five-membered ring product being favored, is indicative of a reaction under kinetic control. rsc.orgnih.gov In a chemical reaction with competing pathways, kinetic control refers to the scenario where the product that is formed faster is the major product, due to a lower activation energy barrier. researchgate.netnih.govrsc.org This is in contrast to thermodynamic control, where the most stable product is the major product, which is favored at higher temperatures or longer reaction times, allowing the system to reach equilibrium. researchgate.netnih.govrsc.orgmdpi.com The preferential formation of the less stable five-membered ring product in the cyclization of this compound suggests that the transition state leading to this product is lower in energy than the transition state for the formation of the six-membered ring product. rsc.orgnih.gov

Mechanism Elucidation through Reaction Intermediates

The mechanism of the Scholl reaction of this compound is believed to proceed through an arenium-cation intermediate. rsc.orgnih.gov DFT studies at the B3LYP/6-311G(d,p) level of theory have been used to model the reaction pathway for both the (E)- and (Z)-conformers of this compound leading to the respective cyclized products. rsc.orgnih.gov These computational studies support the proposed mechanism and help to explain the observed regioselectivity and kinetic control of the reaction. rsc.orgnih.gov The elucidation of such reaction intermediates is crucial for understanding the intricate details of the transformation and for predicting the outcomes of similar reactions with other substituted PAHs.

Photochemical Reactions and Photoinduced Transformations

While specific studies on the photochemical reactions of this compound are limited, the broader class of pyrene derivatives is known to be photoactive. The pyrene nucleus is a well-known component in materials and supramolecular chemistry due to its distinct photophysical and electronic properties. rsc.org Photochemical methods, such as photocyclization, are powerful tools for the synthesis of complex polycyclic aromatic hydrocarbons that are often difficult to obtain through thermal reactions. nih.gov

The exposure of PAHs like benzo[a]pyrene (B130552) to UV radiation can lead to photogenotoxicity, often mediated by the production of reactive oxygen species. researchgate.netresearchgate.net In the context of substituted pyrenes, photochemical reactions can include cyclizations and other transformations. rsc.org For instance, the photocyclization of stilbene (B7821643) derivatives, which share structural motifs with this compound, is a well-established method for forming phenanthrene (B1679779) systems. nih.gov It is plausible that this compound could undergo similar intramolecular photocyclization reactions, potentially leading to different products than those obtained from the thermally induced Scholl reaction. However, detailed experimental studies on the specific photoinduced transformations of this compound are not extensively documented in the reviewed literature.

Photoinduced Electron Transfer (PET) Processes

Photoinduced Electron Transfer (PET) is a critical process in the excited-state chemistry of many pyrene derivatives. In a PET process, a molecule absorbs a photon, promoting an electron to a higher energy orbital. This excited state can then act as a potent electron donor or acceptor. The efficiency and direction of electron transfer are heavily influenced by the electronic properties of the substituents attached to the pyrene core.

In systems involving pyrene derivatives, the pyrene moiety can act as a photoactive component. For instance, studies on alkanoylpyrenes have shown that photoinduced electron transfer can occur within aggregated chromophores, leading to the formation of radical-ion intermediates and a reduction in fluorescence quantum yield. researchgate.net The benzoyl group in this compound is electron-withdrawing, which can significantly influence PET processes. Connecting a fluorophore to both an electron donor and an acceptor group is a key strategy for inducing photoinduced intramolecular charge transfer (ICT). chemrxiv.org The electron-withdrawing nature of the benzoyl group and the electron-donating potential of the excited pyrene core create a donor-acceptor system within this compound, making it a candidate for ICT upon photoexcitation. In related systems, such as benzo[a]pyrene diol epoxide linked to guanine, the nucleobase acts as an electron donor, and the efficiency of charge transfer can be tuned by the position of electron-withdrawing groups on the aromatic system. chemrxiv.org

Excited State Proton Transfer (ESIPT) Dynamics

Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical reaction where a proton is transferred within the same molecule in its excited state. This process is often driven by a significant change in the acidity or basicity of functional groups upon photoexcitation. A key driver for ESIPT in many aromatic compounds is the relief of excited-state antiaromaticity. nih.govepa.gov According to Baird's rule, aromatic compounds with [4n+2] π electrons in the ground state become antiaromatic in their lowest excited triplet and singlet states. nih.govepa.gov This antiaromaticity provides a strong driving force for a structural change like proton transfer to reach a more stable, non-aromatic excited-state tautomer. nih.gov

For ESIPT to occur, a molecule must possess both a proton-donating group (like a hydroxyl group) and a proton-accepting group (like a carbonyl oxygen) in close proximity, typically connected by an intramolecular hydrogen bond. While this compound contains a carbonyl group that could act as a proton acceptor, it lacks an acidic proton donor, such as a hydroxyl group, in a suitable position to facilitate intramolecular transfer. Therefore, this compound itself is not expected to undergo ESIPT. However, its hydroxylated derivatives, such as a hypothetical 2-hydroxy-1-benzoylpyrene, would be prime candidates for this process, as the ESIPT would relieve the excited-state antiaromaticity of the pyrene core.

Photodegradation Pathways and Stability Studies

The photostability of polycyclic aromatic hydrocarbons (PAHs) and their derivatives is a critical factor in their environmental persistence and material applications. Generally, pyrene-based compounds are susceptible to photodegradation when exposed to light, particularly UV radiation. nih.gov Studies on related compounds show that pyrenyl derivatives are typically less photochemically stable than fluoranthenyl derivatives. nih.gov

The photodegradation of 1-nitropyrene, for example, proceeds with half-lives of 1.2 days in DMSO solution and 6 days when coated on silica (B1680970) under light exposure (≥ 310 nm). nih.gov In contrast, the parent pyrene is even less stable under the same conditions. nih.gov The degradation of benzo[a]pyrene has been shown to follow pseudo-first-order reaction kinetics. researchgate.net The excited state of benzo[a]pyrene can react with molecular oxygen, leading to fluorescence quenching and the formation of reactive oxygen species, which contributes to its degradation. nih.gov The primary photochemical pathways for PAHs can involve reactions with singlet oxygen or photoionization. researchgate.net For this compound, similar pathways can be inferred, where the excited pyrene core interacts with oxygen, leading to oxidation and decomposition of the molecule.

Table 1: Photodegradation Half-Lives of Pyrene Derivatives Under Light Exposure (≥ 310 nm)

| Compound | Condition | Half-Life (days) | Reference |

|---|---|---|---|

| 1-Nitropyrene | In DMSO | 1.2 | nih.gov |

| 1-Nitropyrene | On Silica | 6 | nih.gov |

| 1,8-Dinitropyrene | In DMSO | 0.7 | nih.gov |

| 1,8-Dinitropyrene | On Silica | 5.7 | nih.gov |

Reactivity of the Benzoyl Carbonyl Group

The carbonyl group in this compound is a ketone, linking the phenyl group to the pyrene C1 position. This group possesses a polar carbon-oxygen double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. Its reactivity is characteristic of ketones, though influenced by the large aromatic substituents.

Reduction Reactions to Alcohols

The carbonyl group of a ketone can be readily reduced to a secondary alcohol. This is a fundamental transformation in organic synthesis. For this compound, this reaction would convert the benzoyl group into a (phenyl)(pyren-1-yl)methanol moiety. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this purpose. The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. While aldehydes are generally more reactive towards nucleophiles than ketones due to steric and electronic factors, the ketone in this compound remains susceptible to reduction by strong reducing agents. quora.comlibretexts.org Studies on the metabolism of the related benzo[a]pyrene show that it can be converted to dihydrodiols, indicating that reduction of keto-groups or epoxides to alcohols is a relevant biochemical pathway for PAHs. nih.gov

Nucleophilic Additions

The electrophilic carbon atom of the benzoyl carbonyl group is a target for a wide range of nucleophiles. Unlike acyl chlorides, where the chloride is a good leaving group leading to nucleophilic acyl substitution, ketones typically undergo nucleophilic addition because the attached alkyl or aryl groups are not good leaving groups. quora.compearson.com The reaction involves the attack of a nucleophile on the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. Subsequent protonation yields the addition product. Examples of nucleophiles that can react with ketones like this compound include Grignard reagents (R-MgX) and organolithium reagents (R-Li), which form tertiary alcohols after workup. Other nucleophiles, such as cyanide (CN⁻) or amines, can also add to the carbonyl group. The reactivity is influenced by steric hindrance from the bulky pyrenyl and phenyl groups and by the electronic effects of these large aromatic systems. libretexts.org

C-H Functionalization Strategies for Pyrene-Based Compounds

Direct C-H functionalization has emerged as a powerful tool for modifying complex aromatic scaffolds like pyrene, avoiding the need for pre-functionalized starting materials. mdpi.comresearchgate.net These methods allow for the selective introduction of new functional groups onto the pyrene core.

Transition metal-catalyzed C-H activation is a prominent strategy. mdpi.comresearchgate.net For instance, iridium-catalyzed borylation can selectively functionalize the C2 and C7 positions of the pyrene core, yielding pyrene-2,7-bis(boronate) esters. mdpi.com These borylated derivatives are versatile intermediates that can be used in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) to introduce a wide array of substituents, including aryl, alkynyl, and amino groups. nih.gov

Other positions on the pyrene ring can also be targeted. Classical electrophilic substitution reactions, such as bromination, tend to occur at the 1, 3, 6, and 8-positions. mdpi.com Palladium-catalyzed reactions have also been employed for ortho C-H arylation of pyrene carboxamides. researchgate.net The choice of catalyst, directing group, and reaction conditions allows for regioselective functionalization, providing access to a diverse library of pyrene derivatives with tailored electronic and photophysical properties. nih.gov

Table 2: Examples of C-H Functionalization Reactions on the Pyrene Core

| Reaction Type | Reagent(s) | Catalyst/Conditions | Position(s) Functionalized | Product Type | Reference |

|---|---|---|---|---|---|

| Borylation | B₂(pin)₂ | [{Ir(μ-OMe)cod}₂], dtbpy | C2, C7 | Pyrene-boronate esters | mdpi.comnih.gov |

| Bromination | Bromine | - | C1, C3, C6, C8 | Bromopyrenes | mdpi.com |

| Arylation | Iodoacetanilide | Pd(II) | ortho to carboxamide group | Aryl-pyrenes | researchgate.net |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst | Position of B(pin) group (e.g., C2, C7) | Aryl-substituted pyrenes | nih.gov |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst | Position of Br or OTf group (e.g., C2, C7) | Alkynyl-substituted pyrenes | nih.gov |

Advanced Spectroscopic and Analytical Investigations of 1 Benzoylpyrene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the connectivity and electronic environment of atomic nuclei.

One-Dimensional NMR (¹H, ¹³C) for Proton and Carbon Assignment

One-dimensional NMR experiments, specifically ¹H NMR and ¹³C NMR, are fundamental for assigning the positions of protons and carbon atoms within the 1-Benzoylpyrene molecule.

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), exhibits a complex pattern of signals characteristic of its extended aromatic system and the benzoyl substituent. Reported chemical shifts provide information about the different proton environments. For instance, a spectrum in CDCl₃ shows signals at approximately δ 8.35 (doublet, J=8.7 Hz, 1H), δ 8.22-8.10 (multiplet, 4H), δ 8.09-7.98 (multiplet, 4H), δ 7.90-7.85 (multiplet, 2H), δ 7.62-7.55 (multiplet, 1H), and δ 7.47-7.41 (multiplet, 1H) beilstein-journals.orgresearchgate.net. These assignments reflect the various aromatic protons on both the pyrene (B120774) core and the benzoyl group, with their chemical shifts and splitting patterns indicative of their relative positions and neighboring protons.

Table 4.1.1: ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment/Description |

| 8.35 | d | 8.7 | 1H | Aromatic proton |

| 8.22-8.10 | m | - | 4H | Aromatic protons |

| 8.09-7.98 | m | - | 4H | Aromatic protons |

| 7.90-7.85 | m | - | 2H | Aromatic protons |

| 7.62-7.55 | m | - | 1H | Aromatic proton |

| 7.47-7.41 | m | - | 1H | Aromatic proton |

Note: Specific assignments to individual protons on the pyrene and benzoyl moieties require detailed analysis or comparison with reference spectra.

While ¹H NMR provides valuable information about the proton framework, specific ¹³C NMR data for this compound was not detailed in the provided search snippets. However, ¹³C NMR is crucial for identifying the carbon backbone, including the carbonyl carbon of the benzoyl group and the various aromatic carbons of the pyrene system. Studies involving reactions of this compound, such as the Scholl reaction, have utilized ¹³C NMR for characterizing the resulting products, indicating its general applicability in the study of such compounds rsc.orgresearchgate.netresearchgate.netresearchgate.netacs.orgresearchgate.netresearchgate.net.

Infrared (IR) spectroscopy also provides complementary information, with characteristic absorption bands. For this compound, FTIR-ATR spectra show key absorptions, including a strong band for the carbonyl group (C=O) at approximately 1692 cm⁻¹ and 1664 cm⁻¹, along with bands for aromatic C-H stretching around 3041 cm⁻¹ and aliphatic C-H stretching around 2912 cm⁻¹ beilstein-journals.orgresearchgate.net.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR techniques are indispensable for establishing detailed structural assignments, particularly for complex molecules like this compound. While specific detailed reports of COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) applied directly to this compound were not explicitly detailed in the provided snippets, these methods are routinely employed in the structural elucidation of polycyclic aromatic hydrocarbons and their derivatives. For instance, studies investigating the Scholl reaction of this compound utilize NMR, including ¹³C NMR, to confirm the structures of the cyclized products, implying the potential application of 2D NMR techniques for detailed structural mapping if required rsc.orgresearchgate.netresearchgate.netresearchgate.netacs.orgresearchgate.netresearchgate.net. These techniques help to establish proton-proton (COSY, NOESY) and proton-carbon (HMQC, HMBC) connectivities, thereby confirming the molecular skeleton and the position of substituents.

Solid-State NMR for Aggregate Structures and Polymorphism

Information regarding the application of solid-state NMR for investigating aggregate structures or polymorphism of this compound was not found within the provided search results. Solid-state NMR is a powerful tool for studying the structural organization and dynamics of molecules in the solid phase, which can reveal details about crystal packing and different polymorphic forms.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides critical information about the molecular weight of a compound and its fragmentation patterns, which are characteristic fingerprints for identification and structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular mass of a compound with high accuracy, allowing for the unambiguous determination of its elemental composition. Gas Chromatography-Mass Spectrometry (GC/MS) has been used for the identification and characterization of pure this compound cnjournals.com. However, specific HRMS data, including accurate mass measurements and detailed fragmentation pathways for this compound, were not explicitly detailed in the provided search snippets. Studies on reactions involving this compound did mention mass spectrometry (e.g., MALDI-ToF) for characterizing reaction products rsc.orgresearchgate.net, indicating its role in the broader analytical landscape of this compound.

Compound List:

this compound

Pyrene

Anthracene

N-methylmaleimide

8H-dibenzo[def,qr]chrysen-8-one

11H-indeno[2,1-a]pyren-11-one

1-(1'-naphthoyl)pyrene

13H-benz researchgate.netresearchgate.netindeno[2,1-a]pyren-13-one

this compound-6-carboxylic acid

1-(CO)-10,6-(CO)-5-dibenzoylenepyrene

BNP (Boron-Nitrogen substituted pyrene derivative)

CCP (Carbon-Carbon analogue of BNP)

4-methylbenzoyl chloride

1-benzoyl-6-(4-methylbenzoyl)-pyrene

4-phenylbutyric acid

tetralone

1,3,6,8-Bz4PY (Tetrabenzoylpyrene)

8H-dibenzo[def,qr]chrysen-8-one (DBCO)

1,3,6-Bz3PY (Tribenzoylpyrene)

1,8-Bz2PY (Dibenzoylpyrene)

1,3-Bz2PY (Dibenzoylpyrene)

1,6-Bz2PY (Dibenzoylpyrene)

1BzNA (1-Benzoylnaphthylamine)

2BzNA (2-Benzoylnaphthylamine)

BdeAN (Benz[de]anthracen-7-one)

1-4FBzNA (1-4-Fluorobenzoylnaphthylamine)

2-4FBzNA (2-4-Fluorobenzoylnaphthylamine)

FBzNA (Fluorobenzoylnaphthylamine isomers)

FBdeAN (Fluorobenz[de]anthracen-7-one isomers)

Cotarnine

α-haloketones

4-acyl-7,8-metylenedioxy-1,2-dihydro-3-benzazepines

5-acyl isomers

4-acyl-5-hydroxy-7,8-metylenedioxy-1,2,3,4-tetrahydro-3-benzazepines

Benzazepine carbocations

Benzhydryl radical

Benzhydryl cation

Fluorenyl cation

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique widely employed for the separation, identification, and quantification of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. While numerous studies utilize GC/MS for the analysis of PAHs like Benzo[a]pyrene (B130552) shimadzu.comnih.govnih.govperkinelmer.comresearchgate.netbipm.orglabrulez.comnih.govsciex.com, the specific application and detailed spectral data for this compound via GC/MS were not prominently featured in the reviewed literature. Generally, GC/MS analysis of such compounds involves chromatographic separation based on their volatility and polarity, followed by mass spectrometric detection, which provides molecular weight information and characteristic fragmentation patterns for identification. The NIST WebBook lists gas chromatography as an available data type for Benzo[e]pyrene nist.gov and Benzo[a]pyrene nist.govnist.gov, indicating the technique's relevance for this class of compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique suitable for analyzing polar and thermally labile compounds. High-resolution mass spectrometry (HRMS) using ESI has been employed for the characterization of this compound derivatives. For this compound (C₂₃H₁₄O), HRMS analysis in the ESI mode has yielded a molecular ion ([M]+) with an observed mass-to-charge ratio (m/z) of 306.1037, which closely matches the calculated value of 306.1045 iisertvm.ac.in. This accurate mass measurement is crucial for confirming the elemental composition of the compound.

Data Table 1: ESI-MS Characterization of this compound

| Ion Type | Observed m/z | Calculated m/z | Reference |

| [M]+ | 306.1037 | 306.1045 | iisertvm.ac.in |

Analysis of Reaction Products and Byproducts

The synthesis and characterization of this compound derivatives, including this compound itself, often involve a suite of analytical techniques to confirm product identity and purity. Studies have reported the synthesis of this compound (referred to as 1BP in some contexts) and related compounds iisertvm.ac.inrsc.org. These syntheses are typically followed by characterization using methods such as Thin Layer Chromatography (TLC) for monitoring reaction progress and purity, Infrared (IR) spectroscopy for identifying functional groups, and X-ray diffraction for definitive structural elucidation of crystalline forms rsc.org. Elemental analysis is also a standard method to verify the empirical formula, with reported values for this compound showing good agreement between calculated and found percentages of carbon and hydrogen iisertvm.ac.in.

Optical Spectroscopy for Electronic Structure and Excited State Dynamics

Optical spectroscopy provides fundamental insights into the electronic structure and excited-state dynamics of molecules like this compound. Techniques such as UV-Visible absorption and fluorescence spectroscopy are instrumental in understanding electronic transitions and emission characteristics.

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy probes the electronic transitions within a molecule, revealing information about its conjugated π-electron system. For this compound, studies have reported distinct absorption features. Diffuse reflectance absorption spectra of crystalline this compound (1BP) typically exhibit a broad absorption band centered between 350 and 450 nm, with an extended absorption tail reaching up to 500 nm iisertvm.ac.in. In solution, absorption bands have been reported at approximately 430 nm and 570 nm researchgate.net. The presence of the benzoyl group has been noted to cause a significant red-shift in the UV-vis absorption spectrum when compared to the parent pyrene structure iisertvm.ac.in.

Data Table 2: UV-Visible Absorption Characteristics of this compound

| State | Absorption Maxima (λmax) | Description | Reference |

| Crystalline | ~350-450 nm | Broad band with tail extending to 500 nm | iisertvm.ac.in |

| Solution | 430 nm, 570 nm | Two absorption bands | researchgate.net |

Fluorescence Spectroscopy for Emission Characteristics

Fluorescence spectroscopy is vital for understanding how molecules de-excite from their excited electronic states by emitting light. This compound exhibits characteristic fluorescence properties, which can vary between solution and solid states. In crystalline form, upon excitation at 380 nm, this compound displays a broad emission band with its maximum centered at approximately 620 nm iisertvm.ac.in. This emission is significantly red-shifted compared to that of crystalline pyrene iisertvm.ac.in. Solution-state fluorescence quantum yields (ΦF) for this compound derivatives have been determined using standard compounds such as quinine (B1679958) sulfate (B86663) rsc.org. For crystalline this compound, a solid-state fluorescence quantum yield of 0.37 ± 0.04 has been reported rsc.org.

Data Table 3: Fluorescence Emission Characteristics of this compound

| State | Excitation Wavelength | Emission Maxima (λem) | Description | Reference |

| Crystalline | 380 nm | 620 nm | Broad emission band, red-shifted from Pyrene | iisertvm.ac.in |

Data Table 4: Fluorescence Quantum Yields of this compound

| State | Quantum Yield (ΦF) | Standard Used (if mentioned) | Reference |

| Solution | Not specified | Quinine sulfate | rsc.org |

| Crystalline | 0.37 ± 0.04 | Alq3 (for verification) | rsc.org |

Time-resolved fluorescence spectroscopy provides information on the decay rates of excited electronic states, quantified as fluorescence lifetimes (τ). For this compound in solution, particularly in solvents like chloroform, the fluorescence lifetimes have been observed to be very short, often less than the instrumental response time of picosecond systems (i.e., < 100 ps) iisertvm.ac.inrsc.org. This rapid decay suggests efficient non-radiative de-excitation pathways in the solution state. These measurements are typically performed using techniques such as picosecond single-photon counting rsc.org.

Data Table 5: Fluorescence Lifetimes of this compound

| State | Lifetime (τ) | Excitation Wavelength | Reference |

| Solution | < 100 ps | 375 nm | iisertvm.ac.in |

| Solution | < 100 ps | Not specified | rsc.org |

Studies of Excimer and Exciplex Formation

Excimers (excited dimers) and exciplexes (excited complexes) are transient species formed by the association of two molecules in an excited state, typically emitting light at longer wavelengths than the monomer. Studies on pyrene and its derivatives, including this compound, have explored their propensity to form these species. While pyrene itself is known to readily form excimers in solution at higher concentrations due to its extended π-system and relatively long excited-state lifetime, the formation of excimers and exciplexes in this compound is influenced by its specific molecular structure and the surrounding environment. Research indicates that some benzoylpyrene derivatives can exhibit excimer formation, often observed as a broad, red-shifted emission band in their photoluminescence (PL) spectra, particularly at increased concentrations acs.orgresearchgate.net. The presence of the benzoyl group can affect intermolecular interactions and π-π stacking, which are crucial for excimer formation. For instance, studies on related compounds suggest that structural rigidification and specific packing arrangements can influence or even prevent excimer formation acs.orgresearchgate.net. While direct reports on this compound's excimer/exciplex formation are not extensively detailed in the provided search snippets, the general behavior of pyrene derivatives points to concentration and environmental factors as key determinants.

Solvent Effects on Photophysical Properties (Solvatochromism)

Solvatochromism refers to the phenomenon where the absorption and emission spectra of a molecule change in response to the polarity of the solvent. This effect is particularly pronounced in molecules with significant changes in dipole moment between their ground and excited states. Pyrene derivatives, including this compound, often exhibit solvatochromic behavior. Studies on similar pyrene-based compounds have shown that solvent polarity can influence their photophysical properties, leading to shifts in absorption and emission maxima acs.orgresearchgate.net. For example, increased solvent polarity can lead to a red-shift in emission spectra for molecules with a larger excited-state dipole moment compared to their ground state. While specific data for this compound are not explicitly detailed in the provided search results, the general trend for pyrene derivatives suggests that changes in solvent polarity will affect their electronic transitions, manifesting as observable spectral shifts. This property makes pyrene derivatives, potentially including this compound, candidates for use as fluorescent probes in varying environments.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Conformation

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are invaluable for identifying functional groups and elucidating molecular structure and conformation. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. The presence of the carbonyl (C=O) group in the benzoyl moiety is typically indicated by a strong absorption band in the region of 1650-1700 cm⁻¹ beilstein-journals.org. For this compound, specific FTIR data indicates a C=O stretching vibration around 1692 cm⁻¹ and 1664 cm⁻¹ in some studies beilstein-journals.org. Other expected vibrational modes include aromatic C-H stretching frequencies above 3000 cm⁻¹, C=C stretching vibrations of the pyrene core in the fingerprint region (around 1400-1600 cm⁻¹), and C-H bending vibrations beilstein-journals.orgsfasu.edumpg.de. Raman spectroscopy complements FTIR by providing information on molecular vibrations that are active in Raman scattering. Studies on pyrene and its derivatives often report characteristic Raman bands associated with the aromatic ring systems and C-H stretching and bending modes beilstein-journals.orgmpg.deresearchgate.net. These vibrational fingerprints are crucial for confirming the identity of this compound and can provide insights into its molecular conformation and intermolecular interactions within a crystal lattice or in solution.

Table 1: Key FTIR Vibrational Bands for this compound

| Vibration Type | Approximate Wavenumber (cm⁻¹) | Assignment | Reference |

| C=O Stretch (Carbonyl) | 1692, 1664 | Benzoyl group carbonyl stretching | beilstein-journals.org |

| C-H Stretch (Aromatic) | ~3040s | Pyrene core and benzoyl group C-H stretching | beilstein-journals.org |

| C=C Stretch (Aromatic) | ~1600-1450 | Pyrene core and benzoyl group ring stretching | beilstein-journals.orgmpg.de |

Note: Wavenumbers are approximate and can vary slightly depending on the specific experimental conditions and sample preparation.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing detailed information about molecular geometry, crystal packing, and potential polymorphism.

Single-Crystal X-ray Diffraction for Molecular and Crystal Packing

Table 2: Representative Intermolecular Distances from Single-Crystal XRD Studies of Pyrene Derivatives

| Compound Class | Interplanar Distance (π–π) | Packing Motif | Key Observation | Reference(s) |

| This compound (1BP) | ~3.50 Å | Face-to-face slipped stacking | Influences solid-state emission; degree of slip affects monomer/excimer emission | iisertvm.ac.in |

| Pyrene derivatives | ~3.4–3.7 Å | Various (edge-to-face, face-to-face) | Different arrangements lead to distinct optical properties and luminescence | rsc.orgreading.ac.ukacs.org |

| Pyrene-PMDA co-crystals | ~3.4 Å | Intercalated/stacked | Disorder-to-order transitions observed | reading.ac.uknih.gov |

Note: Data are representative of findings in related pyrene systems and may not be specific to all this compound crystal structures.

Powder X-ray Diffraction for Polymorphism and Amorphous States

Powder X-ray Diffraction (PXRD) is a complementary technique to SC-XRD, used to identify crystalline phases present in a bulk powder sample. It is particularly useful for studying polymorphism, which is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and optical characteristics. While specific PXRD studies on this compound are not detailed in the provided search results, PXRD is a standard method for characterizing the bulk crystallinity of organic compounds. It can differentiate between crystalline forms and amorphous states, where molecules lack long-range order. For compounds like pyrene derivatives, the presence of different polymorphs can arise from variations in crystallization conditions, leading to different molecular packing arrangements and consequently altered photophysical properties researchgate.netresearchgate.net. Therefore, PXRD would be essential for confirming the crystalline form of this compound samples and investigating any potential polymorphic variations.

Theoretical and Computational Studies of 1 Benzoylpyrene

Electronic Structure and Molecular Orbital Theory

Understanding the ground-state electronic structure of 1-Benzoylpyrene is fundamental to predicting its reactivity and spectroscopic behavior. Molecular orbital theory, particularly through DFT calculations, offers a robust framework for this analysis.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) calculations, often employing the B3LYP functional with basis sets such as 6-311G(d,p) or 6-31G*, have been utilized to determine the optimized ground-state geometries and electronic properties of this compound and its derivatives iisertvm.ac.inresearchgate.netfigshare.comresearchgate.netresearchgate.netacs.orgresearchgate.netscirp.org. These studies typically involve calculating molecular structures, electronic energies, and heats of formation scirp.orgnih.govmdpi.com. For instance, DFT calculations have confirmed the planarity of pyrene (B120774) derivatives and provided insights into electron delocalization within the molecular framework acs.orgscirp.org. The application of DFT methods has also been instrumental in studying reaction mechanisms, such as the intramolecular Scholl reaction involving this compound, by analyzing reaction pathways and energy barriers researchgate.netfigshare.comresearchgate.net. These calculations help in understanding the regioselectivity and kinetic control of such transformations researchgate.netfigshare.com.

Ab Initio Methods for High-Level Calculations

While DFT methods are widely used, high-level ab initio methods, such as MP2 or coupled-cluster approximations (e.g., G3(MP2,CC)), are sometimes employed for more rigorous investigations of electronic structure and reaction energetics researchgate.netnih.gov. These methods can provide greater accuracy for specific properties, such as calculating thermal rate constants for chemical reactions involving polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene (B130552) nih.gov. Ab initio calculations have also been used in conjunction with DFT to refine energy calculations and validate theoretical models for complex systems researchgate.net. For excited states, methods like multi-reference perturbation theory (e.g., GMCQDPT) have been used to achieve quantitative accuracy, often serving as a benchmark for TDDFT results nih.gov.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Analysis of Frontier Molecular Orbitals (FMO), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of understanding a molecule's electronic properties and reactivity iisertvm.ac.inresearchgate.netresearchgate.net. DFT calculations have revealed that the HOMO-LUMO energy gap for this compound is approximately 2.97 eV, which is smaller than that of unsubstituted pyrene (3.37 eV) iisertvm.ac.in. This reduction in the HOMO-LUMO gap is attributed to the electronic influence of the benzoyl substituent, which can lead to bathochromic shifts in electronic absorption and emission properties iisertvm.ac.in. The distribution of electron density within these frontier orbitals provides critical information about potential sites for electrophilic or nucleophilic attack and charge transfer processes researchgate.net.

Table 1: Key Electronic Properties of this compound from Computational Studies

| Property | Value (this compound) | Computational Method | Reference |

| HOMO-LUMO Gap | 2.97 eV | DFT (B3LYP/6-311G**) | iisertvm.ac.in |

| S1–T1 Energy Difference | 1.18 eV (monomeric) | TDDFT | iisertvm.ac.in |

Excited State Calculations and Photophysical Predictions

The photophysical behavior of this compound, including its absorption and emission spectra, is largely governed by its excited electronic states. Computational methods are essential for predicting and interpreting these properties.

Time-Dependent Density Functional Theory (TDDFT)

Time-Dependent Density Functional Theory (TDDFT) is a widely adopted method for calculating the excitation energies and oscillator strengths of molecules, thereby predicting their absorption and emission spectra iisertvm.ac.inresearchgate.netnih.govresearchgate.net. TDDFT calculations have been employed to study the low-lying excited electronic states of this compound and related benzoylpyrene derivatives iisertvm.ac.inresearchgate.net. These studies have provided insights into the energy differences between singlet (S1) and triplet (T1) states, which are crucial for understanding photophysical processes such as intersystem crossing iisertvm.ac.in. While TDDFT is efficient, it is noted that accuracy can vary, particularly concerning the relative ordering and energies of excited states like the 1La and 1Lb states in PAHs nih.gov. Nevertheless, TDDFT remains a valuable tool for predicting spectral features and understanding excited-state dynamics researchgate.net.

Prediction of Absorption and Emission Spectra

Computational studies, often utilizing TDDFT, have predicted and characterized the absorption spectra of this compound and related compounds. The absorption spectra in solution typically exhibit distinct bands, with this compound showing absorption in the range of 250–300 nm and a broader absorption extending from 300–425 nm iisertvm.ac.in. Theoretical calculations using TD-DFT methods for pyrene derivatives suggest absorption maxima in the UV region, with specific wavelengths dependent on the functionalization and the computational method employed nih.govmdpi.com. For instance, pyrene itself shows a prominent absorption band around 340 nm corresponding to the 1La transition nih.gov. Emission spectra of this compound can also be influenced by aggregation or intermolecular interactions, potentially leading to excimer formation, which results in red-shifted and broadened emission bands iisertvm.ac.inacs.org.

Compound List:

this compound (1-BP)

Excited State Dynamics Modeling

While specific computational studies detailing the excited state dynamics of this compound were not directly found in the provided search results, research on related polycyclic aromatic compounds often explores their photophysical behavior. Excited state dynamics in PAHs typically involve processes like intersystem crossing, fluorescence, and phosphorescence, which are influenced by molecular structure and substituents. Computational modeling in this area often involves time-dependent density functional theory (TD-DFT) to calculate excitation energies and transition probabilities, as well as molecular dynamics simulations to track the evolution of excited states over time. Such studies are crucial for understanding photochemical reactions and photoluminescent properties.

Conformational Analysis and Molecular Dynamics Simulations

Computational methods are extensively used to explore the conformational landscape of molecules like this compound. These simulations help in understanding how the molecule can adopt different spatial arrangements and the energetic stability of these conformations.

Energy Minimization and Potential Energy Surface Exploration

Energy minimization and potential energy surface (PES) exploration are fundamental computational techniques used to identify stable molecular geometries and understand the energy barriers between them. For this compound, these methods would involve optimizing the molecular structure using quantum chemical calculations, such as Density Functional Theory (DFT), to find local minima on the PES. Studies on related polycyclic aromatic ketones have utilized DFT, specifically the B3LYP functional with basis sets like 6-311G(d,p), to investigate conformational spaces researchgate.netresearchgate.netresearchgate.netresearchgate.net. These calculations can reveal the preferred orientation of the benzoyl group relative to the pyrene core and the energy associated with different torsional angles.

Intermolecular Interactions and Aggregation Behavior

The aggregation behavior of PAHs is significantly influenced by intermolecular interactions, which play a critical role in their photophysical properties, particularly in condensed phases. Studies on pyrene derivatives have shown that intermolecular interactions, such as π-π stacking, can lead to the formation of excimers, resulting in altered emission spectra acs.org. Computational studies, including DFT calculations and molecular dynamics simulations, are employed to analyze these interactions. For instance, a study on BN-substituted pyrenes compared their aggregation behavior to all-carbon analogues, finding that BN-substitution can prevent excimer formation in solution and alter crystal packing acs.org. Calculations at the B3LYP/6-31G(d,p) level were used to analyze the energy terms contributing to crystal packing in these related systems acs.org. While direct data for this compound's aggregation behavior from the search results is limited, the principles derived from similar pyrene systems suggest that computational modeling would be key to understanding its self-assembly and solid-state properties.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides powerful tools for dissecting reaction mechanisms, predicting regioselectivity, and calculating energy barriers, offering insights that complement experimental observations.

Transition State Identification and Energy Barrier Calculations

The Scholl reaction, an intramolecular cyclodehydrogenation of polycyclic aromatic hydrocarbons, has been investigated computationally for this compound. A DFT B3LYP/6-311G(d,p) study on the arenium-cation mechanism of this compound's intramolecular Scholl reaction indicated the reaction's regioselectivity and kinetic control researchgate.netresearchgate.netresearchgate.netfigshare.com. This study aimed to elucidate the formation of products like 8H-dibenzo[def,qr]chrysen-8-one and 11H-indeno[2,1-a]pyren-11-one. Computational modeling is essential for identifying transition states and calculating the associated energy barriers, which directly dictate reaction rates and pathways. For example, in the context of electrophilic aromatic substitution (SEAr), DFT calculations have been used to predict regioselectivity and relative reactivity, with studies analyzing mechanisms like nitration and halogenation, often involving the calculation of activation energies for key steps researchgate.netresearchgate.net.

Regioselectivity and Stereoselectivity Predictions

Computational methods are instrumental in predicting the regioselectivity and stereoselectivity of chemical reactions. For the intramolecular Scholl reaction of this compound, DFT calculations have been employed to understand the factors governing the formation of specific products, suggesting that the reaction's regioselectivity is governed by kinetic control researchgate.netresearchgate.netresearchgate.netfigshare.com. These studies have also indicated that the formation of five-membered rings, which might seem unexpected, is not uncommon in such reactions figshare.com. Computational studies on other SEAr reactions, such as halogenation, have also successfully predicted regioselectivities, often correlating them with the relative energies of σ-complex intermediates or transition states researchgate.netresearchgate.netacs.org.

Advanced Applications of 1 Benzoylpyrene and Its Derivatives

Organic Electronic and Optoelectronic Materials

Pyrene (B120774) derivatives, including those structurally related to 1-Benzoylpyrene, are being actively investigated for their potential in various organic electronic devices due to their favorable charge transport characteristics and tunable emissive properties.

Pyrene derivatives have shown promise as blue emitters in OLEDs. A significant challenge in utilizing pyrene derivatives as emitters is the tendency for π–π stacking in the solid state, which can lead to aggregation-caused quenching (ACQ) and excimer formation, resulting in undesirable red-shifted emission and reduced efficiency mdpi.comacs.org. To overcome these limitations, researchers have designed pyrene derivatives with bulky substituents or specific molecular architectures to suppress aggregation and maintain high photoluminescence quantum yields (PLQY) in the solid state.

For instance, pyrene-benzimidazole derivatives have been synthesized to achieve pure blue electroluminescence. Compounds like 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene (Compound B) have demonstrated good performance in OLED prototypes. An OLED fabricated with Compound B as the emissive layer exhibited a maximum external quantum efficiency (EQE) of 4.3% and a luminance of 290 cd m⁻² at 7.5 V, with CIE coordinates of (0.1482, 0.1300), comparable to state-of-the-art blue emitters mdpi.comresearchgate.net. Other pyrene derivatives, such as 2,4,6-tris(1-pyrenyl)pyridine (2,4,6-TPP), have also shown sky-blue electroluminescence with a maximum EQE of 6.0% at 5 V acs.org. The development of aggregation-induced emission (AIE) properties in 1-benzoyl pyrene derivatives has also been noted, offering a strategy to enhance solid-state emission researchgate.netscut.edu.cn.

Table 1: Performance of Pyrene Derivatives as OLED Emitters

| Compound | CIE Coordinates (x, y) | Max. EQE (%) | Max. Luminance (cd m⁻²) | Voltage (V) | Reference |

| 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene (Compound B) | (0.1482, 0.1300) | 4.3 | 290 | 7.5 | mdpi.comresearchgate.net |

| 2,4,6-tris(1-pyrenyl)pyridine (2,4,6-TPP) | (0.18, 0.34) | 6.0 | 100 | 7.5 | acs.org |

Pyrene derivatives are also explored as active semiconductor materials in OFETs. The extended π-conjugation and planar structure of pyrene facilitate efficient charge transport, making them suitable for p-type or ambipolar transistors acs.orguky.eduacs.org. For example, a pyrene-based organic semiconductor, 1,6-bis(5'-octyl-2,2'-bithiophen-5-yl)pyrene (BOBTP), has demonstrated high performance in OFETs, achieving a field-effect mobility of 2.1 cm²/Vs and an on-off current ratio of 7.6 × 10⁶ acs.org. The ability to tune the electronic properties through chemical modification of the pyrene core allows for the design of materials with optimized charge carrier mobilities and device characteristics acs.orguky.edu.

Table 2: Performance of Pyrene Derivatives in OFETs

| Compound | Semiconductor Type | Field-Effect Mobility (cm²/Vs) | On/Off Ratio | Reference |

| 1,6-bis(5'-octyl-2,2'-bithiophen-5-yl)pyrene (BOBTP) | p-type | 2.1 | 7.6 × 10⁶ | acs.org |

Pyrene derivatives have been investigated for their use in organic photovoltaic devices (OPVs), serving as light-harvesting dyes or active layer components acs.orguky.edu. Their strong absorption in the visible spectrum and tunable electronic energy levels (HOMO/LUMO) make them suitable for efficient charge generation and transport in solar cells. The modification of pyrene with electron-donating or electron-withdrawing groups allows for fine-tuning of their optical and electronic properties to optimize OPV performance acs.orguky.edu.

The inherent electronic properties of pyrene, including its high charge carrier mobility and ability to participate in π-stacking, make it a valuable scaffold for charge transporting materials in organic electronic devices acs.orgacs.orguky.edursc.org. Pyrene derivatives can function as hole injection layers, electron transport layers, or ambipolar transport materials. Functionalization at different positions of the pyrene core can influence the HOMO and LUMO energy levels, thereby controlling the charge injection and transport characteristics in devices like OLEDs and OFETs acs.orgacs.orguky.edu.

Fluorescent Probes and Chemosensors

Pyrene derivatives are widely recognized for their strong fluorescence, long fluorescence lifetimes, and sensitivity to their microenvironment, making them excellent candidates for fluorescent probes and chemosensors rsc.orgresearchgate.netresearchgate.net. Their emission properties can be modulated by interactions with specific analytes, leading to changes in intensity, wavelength, or lifetime.

Pyrene-based fluorescent probes have been developed for the selective and sensitive detection of various metal ions, with a particular focus on Cu²⁺ researchgate.netmdpi.comrsc.orgresearchgate.netmdpi.com. These sensors often utilize mechanisms such as photoinduced electron transfer (PET) or excimer formation, where the binding of the metal ion to the probe alters the fluorescence output.

For instance, a pyrene-based sensor designed with a benzoyl hydrazone moiety exhibited selective recognition for Cu²⁺, showing a "turn-on" fluorescent response with a detection limit of 0.16 μM mdpi.com. Another study reported a pyrene-based sensor that detected Cu²⁺ ions via fluorescence enhancement of both monomer and excimer emissions, achieving a high selectivity and a detection limit of 4 × 10⁻⁸ M rsc.orgresearchgate.net. A Schiff base ligand derived from pyrene, (Z)-5-((pyren-1-ylmethylene)amino)-2,4-dihydro-3H-pyrazol-3-one (PMDP), demonstrated selective and sensitive "turn-off" fluorescence detection of Cu²⁺ and Fe²⁺ ions with detection limits of 0.42 μM and 0.51 μM, respectively mdpi.com. The ability to detect specific metal ions in complex matrices, such as drinking water, highlights the practical utility of these pyrene-based sensors rsc.orgresearchgate.netmdpi.com.

Table 3: Performance of Pyrene-Based Fluorescent Sensors for Metal Ion Detection

| Analyte | Probe Type/Structure | Detection Limit (M) | Response Type | Mechanism | Reference |

| Cu²⁺ | Pyrene derivative with benzoyl hydrazone moiety | 0.16 μM | Turn-on | PET | mdpi.com |

| Cu²⁺ | Pyrene-based sensor (monomer/excimer emission) | 4 × 10⁻⁸ M | Enhancement | Excimer | rsc.orgresearchgate.net |

| Cu²⁺ | (Z)-5-((pyren-1-ylmethylene)amino)-2,4-dihydro-3H-pyrazol-3-one (PMDP) | 0.42 μM | Turn-off | Fluorescence Quenching | mdpi.com |

| Fe²⁺ | (Z)-5-((pyren-1-ylmethylene)amino)-2,4-dihydro-3H-pyrazol-3-one (PMDP) | 0.51 μM | Turn-off | Fluorescence Quenching | mdpi.com |

| Cu²⁺ | Pyrene-based sensor (aggregation induced emission observed for 1-benzoyl pyrene deriv.) | Not specified | AIE | AIE | researchgate.netscut.edu.cn |

Compound List:

this compound

Pyrene

Benzimidazole

Tetraphenylethene (TPE)

2,1,3-benzothiadiazoles (BTDs)

Zn–Salen complex

2-(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene (Compound A)

1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene (Compound B)

1,3,6,8-tetra(1,2-diphenyl)-1H-benzimidazolepyrene (Compound C)

2-bromo-7-tert-butylpyrene (B1377221)

1,3-dibromo-7-tert-butylpyrene (B1426996)

1,3,6,8-tetrabromopyrene (B107014)

1-phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-benzimidazole

1,3,5-tris(1-phenyl-1H-benzimidazole-2-yl)benzene (TPBI)

1,6-bis(5'-octyl-2,2'-bithiophen-5-yl)pyrene (BOBTP)

(Z)-5-((pyren-1-ylmethylene)amino)-2,4-dihydro-3H-pyrazol-3-one (PMDP)

1-pyrenecarboxaldehyde (B26117)

3-Amino-1H-pyrazol-5(4H)-one

Victoria Blue B (VBB)

Aggregation-Induced Emission (AIE) Systems

Aggregation-Induced Emission (AIE) is a phenomenon where molecules that are non-emissive or weakly emissive in dilute solution become highly luminescent upon aggregation in poor solvents or in the solid state. This compound derivatives have been identified as novel luminogens exhibiting AIE properties rsc.orgscribd.com. This effect is attributed to the structural rigidification of the molecule upon aggregation, which restricts intramolecular rotations or vibrations that typically lead to non-radiative decay pathways in the solution state rsc.org.

Research has shown that introducing a benzoyl group to the pyrene core can transform planar, aggregation-caused quenching (ACQ) chromophores into AIE luminogens (AIEgens) rsc.org. When molecularly dissolved in good solvents, these 1-benzoyl pyrene derivatives display weak emission. However, upon aggregation in poor solvents or in the solid state, they exhibit strong emission, often originating from pyrene dimers rsc.org. This characteristic makes them promising candidates for solid-state lighting, sensors, and bioimaging applications where high luminescence in aggregated states is desirable. The underlying mechanism involves the restriction of internal molecular motion, a common feature in many AIE-active molecules rsc.orgnih.gov.

Solvatochromic and Fluorosolvatochromic Sensors

The photophysical properties of this compound derivatives can be sensitive to their surrounding environment, particularly solvent polarity. This sensitivity allows for their use as solvatochromic and fluorosolvatochromic sensors. For instance, certain pyrene-based compounds exhibit a significant red shift in their emission maxima as solvent polarity increases, a phenomenon known as solvatochromism acs.org. This spectral shift is often linked to changes in the molecule's excited-state dipole moment, which is influenced by intramolecular charge transfer (ICT) characteristics acs.org.

The ability of pyrene derivatives to form excimers (excited dimers) also contributes to their sensing capabilities. The intensity and spectral characteristics of excimer emission can be modulated by environmental factors, including solvent properties and the presence of specific analytes researchgate.net. This modulation can be harnessed to develop probes that report on microenvironmental changes, such as those occurring within biological systems or in complex chemical mixtures researchgate.net.

Ratiometric Fluorescent Probes

Ratiometric fluorescent probes offer significant advantages over single-wavelength probes, as they provide a fluorescence intensity ratio at two different wavelengths, which can mitigate issues related to probe concentration, excitation intensity fluctuations, and environmental interference mdpi.comnih.gov. Pyrene derivatives have been successfully employed in the design of such probes for detecting various analytes.

For example, pyrene-based molecules have been engineered to selectively detect metal ions like Cu²⁺, exhibiting a "turn-on" fluorescence response at two distinct wavelengths upon binding mdpi.com. Similarly, other pyrene derivatives have been developed as ratiometric probes for biologically relevant species such as hydrogen peroxide (H₂O₂) and cysteine, demonstrating high sensitivity and selectivity nih.govfrontiersin.org. The design typically involves conjugating the pyrene fluorophore with a receptor unit that undergoes a spectral change upon analyte interaction, leading to a discernible shift in the fluorescence intensity ratio mdpi.comnih.gov.

Photoinitiators for Polymerization

This compound derivatives, or compounds synthesized from related pyrene precursors like 1-(Bromomethyl)pyrene, serve as effective photoinitiators (PIs) for various polymerization processes sigmaaldrich.cn. Photoinitiators are crucial components in photopolymerization, absorbing light energy and generating reactive species (radicals or cations) that initiate the chain growth of monomers researchgate.net.

Pyrene-based photoinitiators have demonstrated efficacy in both radical polymerization and cationic polymerization sigmaaldrich.cnrsc.org. For radical polymerization, they can initiate the polymerization of monomers such as acrylates and methacrylates sigmaaldrich.cnrsc.org. In cationic polymerization, they are employed to initiate the polymerization of monomers like epoxides and vinyl ethers sigmaaldrich.cnrsc.org. The efficiency of these photoinitiators can be influenced by their absorption spectrum, quantum yield, and the specific polymerization mechanism. Research into novel pyrene-based photoinitiating systems aims to achieve high reactivity under visible light irradiation, making them suitable for applications like 3D printing and UV curing rsc.org.

Supramolecular Assemblies and Nanomaterials

The aromatic nature of the pyrene core, with its extended π-electron system, makes it an excellent building block for constructing supramolecular assemblies and nanomaterials through non-covalent interactions nih.govnih.govresearchgate.net. These interactions, including π-π stacking, hydrogen bonding, and van der Waals forces, drive the self-assembly of molecules into ordered structures such as nanofibers, vesicles, and hydrogels nih.govnih.gov.

This compound derivatives can participate in these self-assembly processes, leveraging the pyrene moiety's ability to engage in strong π-π stacking interactions nih.gov. This ordered arrangement of molecules can lead to materials with unique optical, electronic, or mechanical properties. For instance, the self-assembly of pyrene-containing peptides has been shown to form nanofibers and supramolecular hydrogels, driven by a combination of aromatic interactions and hydrogen bonding nih.gov. Such nanomaterials have potential applications in drug delivery, sensing, and advanced soft materials nih.govfrontiersin.org.

Nanostructure Formation (e.g., Films, Gels)

The inherent π–π interactions within pyrene derivatives, including this compound, are fundamental drivers for their self-assembly into ordered nanostructures. Research has demonstrated that these interactions can lead to the formation of well-defined nanofibers with specific molecular alignments rsc.orgrsc.orgnih.govresearchgate.net. These self-assembled nanofibers can be utilized to create thin films from otherwise insoluble polycyclic aromatic materials, offering potential pathways for integration into electronic devices such as photovoltaic cells and field-effect transistors rsc.org.

Furthermore, pyrene-based compounds have been shown to form organogels. While specific examples for this compound are still emerging, related cyanostilbene derivatives, which share similar self-assembly principles driven by non-covalent interactions like π–π stacking and C−H···π interactions, can form organogels composed of fibers and sheet-like structures researchgate.net. The ability of pyrene derivatives to self-assemble into organized supramolecular architectures, such as dense-packed arrays and porous networks, is also a key area of investigation for creating advanced nanostructured materials nih.gov.

Table 1: Nanostructure Formation of Pyrene Derivatives

| Derivative/Class | Nanostructure Type | Key Interactions | Applications/Context |

| This compound & related PAHs | Nanofibers, Thin Films | π–π interactions | Alignment of materials for photovoltaic cells, field-effect transistors |

| Pyrene derivatives (general) | Organogels (fibers, sheet-like) | π–π stacking, C−H···N, C−H···π | Sensing applications |

| Pyrene derivatives (general) | Dense-packed arrays, porous networks (kagome lattice) | Supramolecular organization | Nanostructured supports |

Host-Guest Chemistry for Encapsulation and Recognition

The extended π-systems of pyrene derivatives make them versatile components in supramolecular chemistry, enabling them to act as hosts or guests in complexation events. Their ability to engage in non-covalent interactions facilitates molecular recognition and encapsulation rsc.orgresearchgate.net.

Research has explored the host-guest chemistry of pyrene-based cagearene isomers, investigating their optical properties and complexation behaviors, which are crucial for molecular recognition rsc.org. Metallacages incorporating perylene (B46583) diimides have demonstrated effective complexation with polycyclic aromatic hydrocarbons, including pyrene. These host-guest complexes exhibit tunable emission properties and have been explored for applications such as information encryption, leveraging the significant binding constants observed between the metallacages and pyrene guests nih.gov.

While direct studies on this compound as a host are less prevalent in the provided literature, related PAHs like Benzo(a)pyrene (BaP) have been shown to form stable 1:1 inclusion complexes with cucurbiturils (CB[n], n=6–8). These complexes are stabilized by a combination of hydrophobic forces, van der Waals interactions, electrostatic effects, and π···π interactions, with reported stability constants, for instance, being 7281 ± 689 M⁻¹ for BaP with CB rsc.orgmdpi.com. Such studies highlight the potential for functionalized pyrenes, including benzoylpyrene derivatives, to participate in similar host-guest interactions. The binding capabilities of pyrene units are also exploited in supramolecular sensors, where guest-induced alterations in photophysical processes like photoinduced electron transfer (PET) are utilized for detection rsc.org.

Luminescent Materials with Tunable Properties

This compound derivatives are of significant interest as luminescent materials due to their tunable photophysical properties, particularly their ability to exhibit Aggregation-Induced Emission (AIE) and Crystallization-Induced Emission (CIE) researchgate.netscut.edu.cnnih.goviisertvm.ac.inresearchgate.net. AIE is a phenomenon where molecules that are weakly emissive in solution become highly fluorescent upon aggregation, a property valuable for applications in sensors, optoelectronic devices, and bioimaging nih.gov.

Table 2: Luminescent Properties of this compound Derivatives and Related Pyrenes

| Derivative/Class | Luminescent Phenomenon | Emission Maxima (nm) | Quantum Yield (%) | Notes |

| This compound (1BP) | Crystallization-Induced Emission (CIE) | ~620 (red-shifted from pyrene) | 2–26% (crystalline) | Blue-shift observed with progressive benzoylation; tunable emission. |

| This compound derivatives | Aggregation-Induced Emission (AIE) | Not specified | Not specified | Phenomenon observed, relevant for sensors and optoelectronics. |

| This compound derivatives | Polymorph-dependent emission | Blue, Green | Not specified | Different crystal structures lead to distinct emission characteristics. |

| Bis-pyrene derivatives (e.g., BP1, BP2) | Aggregation-Induced Emission (AIE) | Not specified | Up to 32.6% (solid state) | Enhanced emission upon aggregation. |

| 1,4,5-triphenyl-2-(pyren-1-yl)-4,5-dihydro-1H-imidazole (IM-PY) | Polymorph-dependent emission (monomer/excimer) | Blue (monomer), Green (excimer) | Not specified | Crystal packing and π–π overlap influence emission type. |

Compound List:

this compound

Pyrene

Benzo(a)pyrene (BaP)

Fluoranthene (FLT)

Cucurbit[n]urils (CB[n], n=6-8)

Bis-pyrene derivatives (e.g., BP1, BP2, BP3, BP4)

Pyrene-based cagearene constitutional isomers

Perylene diimide (PDI)-based metallacages

1-(5-bromopentyl)pyrene

Dithienylpyrenes (BN-pyrene, CCP)

1,4,5-triphenyl-2-(pyren-1-yl)-4,5-dihydro-1H-imidazole (IM-PY)

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation 1-Benzoylpyrene Derivatives for Enhanced Performance

Future research will focus on the rational design of novel this compound derivatives with tailored photophysical and electronic properties for enhanced performance in various applications. This involves systematic modifications to the pyrene (B120774) core and the benzoyl substituent to fine-tune parameters such as fluorescence quantum yield, emission wavelength, and charge transport capabilities. For instance, incorporating specific electron-donating or electron-withdrawing groups can precisely control the electronic structure, leading to improved luminescence efficiency and color tunability. Furthermore, the design of derivatives exhibiting aggregation-induced emission (AIE) is a significant area of exploration, aiming to overcome aggregation-caused quenching (ACQ) phenomena that limit performance in solid-state devices and concentrated solutions researchgate.netrsc.orgmdpi.com. Research is also directed towards understanding structure-property relationships to achieve specific functionalities, such as enhanced photostability or tailored interactions with biological targets researchgate.netresearchgate.net.

| Derivative Modification Strategy | Target Property Enhancement | Potential Application Area |

| Introduction of AIE-active moieties | High solid-state emission | OLEDs, bioimaging |

| Electron-donating/withdrawing groups | Tunable emission color, quantum yield | Fluorescent probes, sensors |

| Steric hindrance groups | Reduced π-π stacking, improved photostability | Solid-state emitters, OLEDs |

| Functionalization for conjugation | Enhanced charge transport | Organic electronics |

Exploration of Novel Photophysical Phenomena in Pyrene-Benzoyl Systems

The exploration of novel photophysical phenomena in pyrene-benzoyl systems remains a fertile ground for innovation. Researchers are investigating complex behaviors such as excited-state intramolecular proton transfer (ESIPT), photoinduced electron transfer (PET), and Förster resonance energy transfer (FRET) within these conjugated systems. Understanding and controlling these phenomena can lead to the development of highly sensitive and selective fluorescent probes and sensors. For example, the interplay between charge-transfer states and excimer formation in pyrene-benzoyl conjugates is being studied to create sophisticated probes for environmental monitoring and biological imaging acs.orgnih.gov. The influence of solvent polarity and molecular conformation on these photophysical processes is also a key area of investigation, offering pathways to tune emission characteristics dynamically mpg.denih.gov.

| Photophysical Phenomenon | Key Influencing Factors | Potential Application |

| Excimer Formation | Concentration, π-π stacking | Luminescent materials, sensors |

| Aggregation-Induced Emission (AIE) | Restriction of Intramolecular Motion (RIM) | Solid-state emitters, OLEDs |

| Photoinduced Electron Transfer (PET) | Donor-acceptor strength, redox potentials | Fluorescent sensors |

| Excited-State Intramolecular Proton Transfer (ESIPT) | Presence of proton donor/acceptor groups | pH sensors, fluorescent probes |

Integration of this compound into Hybrid Organic-Inorganic Materials

The integration of this compound derivatives into hybrid organic-inorganic materials, such as Metal-Organic Frameworks (MOFs) and functionalized nanoparticles, represents a significant avenue for creating advanced functional materials. This approach aims to combine the desirable photophysical properties of pyrene derivatives with the structural robustness, porosity, and tunable surface properties of inorganic matrices scispace.comrsc.orgresearchgate.netresearchgate.netnih.govrsc.org. For instance, embedding pyrene-based luminophores within MOFs can yield highly sensitive fluorescent sensors for detecting volatile organic compounds (VOCs), explosives, or heavy metal ions, leveraging analyte-induced fluorescence modulation scispace.comnih.gov. Similarly, functionalizing nanoparticles with this compound can enhance their photostability and create novel platforms for bioimaging, drug delivery, or catalysis. The precise control over the nanoscale architecture and the chemical environment within these hybrid materials offers significant potential for tailored applications.

| Hybrid Material Type | Incorporation Method | Functionalization Strategy | Application Focus |

| Metal-Organic Frameworks (MOFs) | Covalent linkage, guest encapsulation | Pyrene-based ligands, functionalized linkers | Chemical sensing, catalysis |

| Nanoparticles (e.g., silica (B1680970), quantum dots) | Surface functionalization, encapsulation | Pyrene-functionalized ligands, pyrene-doped matrices | Bioimaging, sensing, photocatalysis |

| Hybrid Polymers | Co-polymerization, blending | Pyrene-containing monomers | Luminescent coatings, sensors |

Development of Advanced Analytical Techniques Utilizing this compound

Future research will focus on developing sophisticated analytical techniques that leverage the unique fluorescence properties of this compound derivatives. These include the design of highly selective and sensitive fluorescent probes for real-time monitoring of analytes in complex matrices, such as environmental samples or biological fluids researchgate.netcdc.gov. Strategies such as ratiometric sensing, where the ratio of fluorescence intensities at different wavelengths is used, are being explored to improve accuracy and minimize interference. The development of probes that respond to specific stimuli like pH, temperature, or the presence of particular ions or molecules is also a key objective. Furthermore, the integration of these pyrene-based probes into advanced analytical platforms, such as microfluidic devices or nanosensors, holds promise for miniaturized and high-throughput analytical systems researchgate.netanr.fr.

| Probe Design Strategy | Detection Principle | Target Analytes | Key Performance Metrics |

| Chelation-enhanced fluorescence | Analyte binding to chelating sites | Metal ions (e.g., Zn²⁺, Cd²⁺) | Sensitivity, selectivity |

| PET-based sensors | Photoinduced electron transfer modulation | Anions, small molecules | Fast response, low LOD |

| AIE-based probes | Aggregation-induced emission | Biomolecules, cellular processes | High solid-state emission, biocompatibility |

| Ratiometric probes | Fluorescence intensity ratio changes | pH, metal ions, viscosity | Internal referencing, improved accuracy |

Computational Design and High-Throughput Screening of Analogues

Computational chemistry plays an increasingly vital role in accelerating the discovery and optimization of this compound derivatives. Advanced computational methods, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are being employed to predict and understand the electronic structure, photophysical properties, and reactivity of novel analogues before experimental synthesis researchgate.netnih.govacs.orgrsc.orgnih.govresearchgate.netacs.org. This in silico approach allows for the rational design of molecules with desired characteristics, such as specific emission wavelengths, high fluorescence quantum yields, or enhanced charge transport. Furthermore, the development of high-throughput screening (HTS) workflows, often integrated with machine learning algorithms, enables the rapid evaluation of large virtual libraries of potential derivatives, significantly streamlining the discovery process and identifying promising candidates for experimental validation nih.gov.

| Computational Method | Property Predicted | Application in Design | Example Outcome |

| DFT/TD-DFT | HOMO-LUMO gap, excitation energies | Predicting optical properties, electronic transitions | Identifying derivatives with desired emission wavelengths |

| Molecular Dynamics | Conformational analysis, solvent effects | Understanding photophysical behavior in different environments | Predicting solvatochromic shifts |

| Quantum Chemical Calculations | Reaction pathways, transition states | Optimizing synthetic routes | Guiding catalyst selection |

| Machine Learning | Property prediction from structural descriptors | Virtual screening of large chemical spaces | Prioritizing candidates for synthesis |

Sustainable and Scalable Synthetic Pathways

The development of sustainable and scalable synthetic pathways for this compound and its derivatives is crucial for their practical implementation. Research efforts are focused on employing green chemistry principles, such as using benign solvents, reducing waste generation, and employing catalytic methods that operate under milder conditions researchgate.netyork.ac.ukrsc.orgrsc.org. Microwave-assisted synthesis and continuous flow chemistry techniques are being explored to enhance reaction efficiency, reduce reaction times, and improve safety and scalability researchgate.netyork.ac.ukrsc.org. The use of heterogeneous catalysts that can be easily recovered and reused also contributes to the sustainability of the synthetic processes researchgate.netresearchgate.net. These advancements aim to make the production of this compound derivatives more environmentally friendly and economically viable for industrial applications.

| Synthetic Methodology | Key Green Chemistry Aspect | Scalability Advantage | Example Application |

| Microwave-Assisted Synthesis | Reduced reaction time, energy efficiency | Faster throughput, easier process control | Rapid synthesis of derivatives |

| Flow Chemistry | Continuous processing, improved safety | High throughput, better control over reaction parameters | Large-scale production |

| Heterogeneous Catalysis | Catalyst recyclability, reduced waste | Easier separation and reuse | Greener synthesis routes |

| Solvent-Free Reactions | Elimination of solvent waste | Reduced environmental impact | Cleaner reaction protocols |

Compound Names:

this compound

Pyrene

Benzoyl chloride

Benzo[a]pyrene (B130552) (B[a]P)

1-allylpyrene

2'-acetylpyrene

2''-acetylpyrene

3-acetylpyrene

1,3,6,8-tetraphenyl pyrene (TPPy)

1,3,6,8-tetra-o-tolylpyrene (TTPy)

1,3,6,8-tetrakis(3,5-dimethylphenyl)pyrene (TDMPPy)

2-(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene (Compound A)

1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene (Compound B)